1-Benzyl-6-bromo-1H-indole-2-carboxylic acid
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Overview
Description
“1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” is a compound with the CAS Number: 481630-30-2 . It has a molecular weight of 286.17 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” is 1S/C15H12BrN/c16-14-7-6-13-8-9-17 (15 (13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” is a powder at room temperature . It has a melting point of 85-88 degrees Celsius .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . It’s plausible that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could be used in the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . Therefore, “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could be explored for its potential anticancer properties.
Anti-HIV Applications
Indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new anti-HIV drugs.
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antioxidant drugs.
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antimicrobial drugs.
Antitubercular Applications
Indole derivatives have shown antitubercular properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antitubercular drugs.
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antidiabetic drugs.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for integrating the viral DNA into the host genome . The compound’s interaction with this target can effectively impair viral replication .
Mode of Action
1-Benzyl-6-bromo-1H-indole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole core and the C2 carboxyl group of the compound chelate with two Mg^2+ ions within the active site of the integrase . This interaction disrupts the enzyme’s function and prevents the integration of the viral DNA into the host genome .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the action of the integrase enzyme . This disruption prevents the virus from integrating its genetic material into the host’s genome, thereby halting the production of new virus particles .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
The inhibition of HIV-1 integrase by 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid results in the prevention of viral replication . This action can lead to a decrease in the viral load in the body, slowing the progression of the disease .
properties
IUPAC Name |
1-benzyl-6-bromoindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVJHCQSEKAWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-bromo-1H-indole-2-carboxylic acid |
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